molecular formula C18H20Cl2N2O B3485201 1-[(3,4-dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine

1-[(3,4-dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B3485201
M. Wt: 351.3 g/mol
InChI Key: STQTVULSKLWNBK-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

The synthesis of 1-[(3,4-dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and 2-methoxyaniline.

    Formation of Intermediate: The 3,4-dichlorobenzyl chloride is reacted with piperazine to form an intermediate compound.

    Final Product Formation: The intermediate is then reacted with 2-methoxyaniline under specific reaction conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(3,4-dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[(3,4-dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a component in agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(3,4-dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-[(3,4-dichlorophenyl)methyl]-4-(2-chlorophenyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a methoxy group.

    1-[(3,4-dichlorophenyl)methyl]-4-(2-hydroxyphenyl)piperazine: This compound has a hydroxyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O/c1-23-18-5-3-2-4-17(18)22-10-8-21(9-11-22)13-14-6-7-15(19)16(20)12-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQTVULSKLWNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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